5-fluoro-2-(tetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide
Description
5-fluoro-2-(tetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide is a complex organic compound that features both tetrazole and triazole moieties These heterocyclic structures are known for their stability and versatility in various chemical reactions
Properties
Molecular Formula |
C17H13FN8O |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
5-fluoro-2-(tetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C17H13FN8O/c18-13-3-6-16(26-11-20-23-24-26)15(7-13)17(27)22-14-4-1-12(2-5-14)8-25-10-19-9-21-25/h1-7,9-11H,8H2,(H,22,27) |
InChI Key |
OVGPLYJRBJUFAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(tetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is to start with a fluorinated benzene derivative, which undergoes nitration, reduction, and subsequent cyclization to form the tetrazole ring. The triazole moiety can be introduced through a click chemistry reaction, which involves the azide-alkyne cycloaddition.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-(tetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzene ring.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
5-fluoro-2-(tetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 5-fluoro-2-(tetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The tetrazole and triazole rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid: This compound shares the tetrazole moiety and fluorinated benzene ring but lacks the triazole group.
3,5-bis(1,2,4-triazol-1-yl)pyridine: This compound contains two triazole rings but does not have the tetrazole moiety.
Uniqueness
5-fluoro-2-(tetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide is unique due to the presence of both tetrazole and triazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
5-fluoro-2-(tetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide is a complex organic compound featuring a unique combination of heterocycles, specifically a tetrazole and a triazole. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The presence of these heterocycles may enhance the compound's interaction with biological targets, leading to significant therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 364.3 g/mol. The structural arrangement includes:
- A fluorine atom at the 5-position of the benzamide structure.
- A tetrazole ring and a triazole moiety attached to a phenyl group.
This unique arrangement contributes to its potential biological activity and therapeutic applications, particularly as an inhibitor of specific kinases such as Janus kinase 2 (JAK2), which is involved in various signaling pathways related to inflammation and cancer.
The biological activity of this compound has been linked to its ability to inhibit certain kinases. JAK2 is particularly noteworthy due to its role in hematopoiesis and immune response regulation. Inhibition of JAK2 can lead to reduced inflammation and potential therapeutic effects in various cancers.
In Vitro Studies
Recent studies have shown that compounds with similar structural features exhibit significant biological activities. For instance, the presence of both tetrazole and triazole rings has been associated with enhanced potency against various targets. The binding affinity studies indicate that this compound may effectively interact with ATP-binding sites in kinases, leading to inhibition .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis highlights that modifications in the heterocyclic structures can significantly impact biological activity. For example, replacing an amide group with a triazole can enhance potency and metabolic stability while affecting solubility .
Comparative Analysis
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Fluoro-N-[4-(triazol-1-ylmethyl)phenyl]benzamide | Contains a triazole but lacks a tetrazole | May have different kinase inhibition profiles |
| N-[4-(1H-tetrazol-1-ylmethyl)phenyl]-2-methoxybenzamide | Similar phenyl substitution but different functional groups | Potentially different solubility and bioavailability |
| 4-(Triazol-1-yloxy)benzoic acid | Lacks amide functionality; has an acidic group | Different mechanism of action in inflammation pathways |
This table summarizes notable compounds exhibiting structural similarities to this compound, emphasizing how variations in structure can lead to diverse biological activities.
Anticancer Activity
In vitro studies have demonstrated that compounds containing both tetrazole and triazole rings show promising anticancer properties. For instance, certain derivatives have been tested against various cancer cell lines, revealing IC50 values that indicate significant cytotoxicity. The presence of specific substituents on the phenyl ring was found to enhance activity against cancer cells .
Inflammation Models
In models of inflammation, compounds similar to this compound have shown efficacy in reducing inflammatory markers. The dual inhibition mechanism targeting multiple pathways may contribute to these observed effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
